Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido-benzimidazole core with a 4-hydroxyphenyl substituent at position 4 and a methyl ester group at position 2. This structural framework is associated with diverse biological activities, including antineoplastic, kinase inhibitory, and receptor antagonism properties, as observed in related compounds .
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H17N3O3/c1-11-16(18(24)25-2)17(12-7-9-13(23)10-8-12)22-15-6-4-3-5-14(15)21-19(22)20-11/h3-10,17,23H,1-2H3,(H,20,21) |
InChI Key |
DGKDMVJGTKOLQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Conventional Thermal Cyclization Methods
Thermal cyclization remains a foundational approach for synthesizing methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. The method typically involves a three-component reaction between 2-aminobenzimidazole, methyl acetoacetate, and 4-hydroxybenzaldehyde under reflux conditions. A study utilizing acetic acid as a catalyst achieved a yield of 62% after 8 hours at 120°C . The reaction proceeds via initial Knoevenagel condensation between the aldehyde and acetoacetate, followed by cyclization with the benzimidazole amine (Figure 1).
Optimization Challenges :
Prolonged heating often leads to side reactions such as oxidation of the dihydropyrimidine ring or ester hydrolysis. To mitigate this, inert atmospheres (e.g., nitrogen) and anhydrous solvents like toluene are employed . A comparative analysis of acid catalysts revealed that p-toluenesulfonic acid (PTSA) increases yields to 68% by accelerating imine formation .
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized the synthesis of heterocycles by reducing reaction times and improving yields. For this compound, a solvent-free protocol using sulfamic acid as a catalyst achieved a 92% yield in 12 minutes at 150°C . The rapid dielectric heating enhances molecular collisions, favoring cyclization over decomposition (Table 1).
Table 1 : Comparison of Conventional vs. Microwave Methods
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time (min) | 480 | 12 |
| Yield (%) | 62 | 92 |
| Energy Consumption (kJ) | 850 | 180 |
This method eliminates solvent use, aligning with green chemistry principles. However, scalability remains limited due to batch-size constraints in commercial microwave reactors .
Acid-Catalyzed Condensation Reactions
Brønsted and Lewis acids play critical roles in facilitating key steps of the synthesis. A study using InCl₃ in ethanol achieved an 84% yield by stabilizing the transition state during cyclization . The mechanism involves coordination of In³⁺ to the carbonyl oxygen, polarizing the C=O bond and enhancing electrophilicity (Scheme 1).
Catalyst Screening :
-
H₂SO₄ : 58% yield, but causes ester hydrolysis.
-
ZrOCl₂ : 76% yield, moderate selectivity.
Solid acids like Amberlyst-15 offer advantages in product separation and reusability, making them suitable for industrial applications.
Solvent-Free Mechanochemical Approaches
Mechanochemical synthesis using ball mills has emerged as a sustainable alternative. A protocol employing silica gel as a grinding auxiliary achieved an 88% yield in 30 minutes . The mechanical force generated during milling facilitates intimate mixing of reactants, bypassing solubility limitations.
Advantages :
-
No solvent waste.
-
Room-temperature operation.
-
Compatibility with moisture-sensitive reagents.
Limitations include difficulty in scaling and equipment wear from abrasive reactants.
Photochemical and LED-Promoted Methods
Recent advances in photoredox catalysis enable visible-light-driven synthesis. A white LED-promoted method using spiky Ni nanoparticles achieved a 94% yield in 40 minutes . The Ni nanoparticles act as electron mediators, accelerating the formation of the dihydropyrimidine ring (Figure 2).
Key Parameters :
-
Wavelength: 450–470 nm.
-
Catalyst Loading: 1.4 mol%.
-
Solvent: Water, enabling easy product isolation.
This method exemplifies the shift toward energy-efficient and environmentally benign protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with various molecular targets. The compound can function as a hydrogen donor or acceptor, allowing it to bind to different drug targets involved in disease progression. For example, it has been shown to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogues include substituents at positions 4 (aryl groups) and 3 (ester/carboxamide groups), which significantly alter physicochemical and biological properties.
Physicochemical Properties
- Hydrogen Bonding : The target compound’s 4-hydroxyphenyl group increases hydrophilicity compared to methoxy (e.g., ), nitro (), or furanyl () substituents. This may enhance aqueous solubility and receptor-binding affinity.
- Conversely, electron-donating groups (e.g., methoxy in , hydroxy in the target compound) may improve π-π stacking interactions.
- The target compound’s moderate size (363.39) may offer a balance between solubility and bioavailability.
Structural Conformation and Crystallography
Crystallographic studies (e.g., ) reveal that the fused pyrimido-benzimidazole core is nearly planar, with deviations <0.13 Å. Substituents like nitrophenyl induce torsional angles (e.g., 123.17° in ), affecting molecular packing via π-π interactions and hydrogen bonds. Software such as SHELXL and ORTEP-III are critical for elucidating these conformations.
Biological Activity
Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on various research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with acetoacetamide and a benzimidazole derivative under reflux conditions. The resulting product is purified through crystallization or chromatography methods.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial, antitumor, and antiviral properties.
Antimicrobial Activity
A study conducted by Pada et al. (2012) evaluated a series of dihydropyrimido[1,2-a]benzimidazoles, including the compound , against several microbial strains. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound Code | Gram-positive (MIC µg/mL) | Gram-negative (MIC µg/mL) | Fungal Species (MIC µg/mL) |
|---|---|---|---|
| 4a | 200 | 62.5 | >1000 |
| 4b | 250 | 50 | >1000 |
| 4c | 500 | 250 | >1000 |
| 4d | 100 | 250 | 500 |
| ... | ... | ... | ... |
The minimal inhibitory concentration (MIC) values suggest that the compound has promising potential as an antimicrobial agent, particularly against certain bacterial strains.
Antitumor Activity
The compound's antitumor activity has also been investigated. Research indicates that derivatives of dihydropyrimidines can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The mechanism often involves the inhibition of thymidylate synthase and other key proteins that contribute to cancer progression .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Anticancer Properties : A review of dihydropyrimidine derivatives indicated that compounds with structural similarities to this compound showed significant cytotoxic effects on various cancer cell lines. These studies utilized molecular docking techniques to predict interactions with cancer-related targets .
- Antiviral Activity : Other studies have suggested that dihydropyrimidine derivatives possess antiviral properties by inhibiting viral replication mechanisms. The specific pathways affected include those involved in RNA synthesis and protein translation .
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via tandem annulation reactions involving multi-step protocols. A typical approach involves refluxing 2-aminobenzimidazole derivatives with substituted aryl aldehydes and β-ketoesters in dimethylformamide (DMF) for 24–48 hours . Optimization strategies include:
- Catalyst Screening : Use of acetic acid or p-toluenesulfonic acid to accelerate cyclocondensation.
- Temperature Control : Maintaining reflux temperatures (100–120°C) to balance reaction rate and byproduct formation.
- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates.
Yield improvements (>70%) are achieved by stoichiometric adjustments (e.g., 1:2 molar ratio of aldehyde to β-ketoester) and inert atmosphere conditions .
Q. How is the crystal structure of this compound determined, and which software tools are critical for data refinement?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:
- Data Collection : Using a Rigaku Saturn diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and a confocal monochromator .
- Structure Solution : SHELXS/SHELXD for phase determination via direct methods .
- Refinement : SHELXL for least-squares refinement of positional and anisotropic displacement parameters, achieving R-factors <0.05 .
- Visualization : ORTEP-III (via WinGX suite) for thermal ellipsoid plots and hydrogen-bonding network analysis .
Q. What spectroscopic techniques are essential for characterizing substituent effects on the pyrimido-benzimidazole core?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substituent-induced chemical shifts. For example, the 4-hydroxyphenyl group deshields adjacent protons (δ 7.2–8.1 ppm) .
- IR Spectroscopy : Stretching vibrations (e.g., C=O at ~1700 cm⁻¹) confirm ester functionality.
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 405.1) .
Correlation with XRD-derived bond lengths (e.g., C=O at 1.21 Å) ensures structural consistency .
Advanced Research Questions
Q. How can conformational analysis of the dihydropyrimido-benzimidazole core assess puckering parameters and their biological relevance?
Methodological Answer: Cremer-Pople puckering coordinates quantify non-planarity in heterocyclic rings . Steps include:
- Coordinate Extraction : Derive atomic positions from XRD data (e.g., torsion angles: C14–C15–C16 = 118.21°, C15–C16–C11 = 120.07° ).
- Amplitude Calculation : Compute puckering amplitude (q) and phase angle (φ) to classify chair, boat, or twist-boat conformers.
- Biological Implications : Non-planar conformers may enhance binding to hydrophobic enzyme pockets, as seen in pharmacologically active analogs .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data during structural validation?
Methodological Answer:
- XRD vs. DFT : Compare experimental bond lengths (e.g., C–O = 1.36 Å ) with density functional theory (DFT)-optimized geometries (B3LYP/6-31G* basis set).
- NMR Predictions : Use software like ACD/Labs or MestReNova to simulate spectra, adjusting for solvent effects (e.g., DMSO-d6 vs. CDCl3).
- Error Analysis : Identify systematic errors (e.g., thermal motion in XRD) via SHELXL’s displacement parameter restraints .
Q. How are hydrogen-bonding networks analyzed to predict solid-state stability and solubility?
Methodological Answer:
- Hydrogen-Bond Metrics : Calculate donor-acceptor distances (e.g., O–H···O = 2.65–2.85 Å) and angles (>150°) using SHELXL .
- π-π Stacking Analysis : Measure centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings via Mercury software.
- Solubility Prediction : Strong intermolecular H-bonding (e.g., hydroxyl-phenyl interactions) reduces solubility in non-polar solvents .
Q. How do reaction intermediates influence mechanistic pathways in the synthesis of this compound?
Methodological Answer:
- Intermediate Trapping : Use LC-MS to identify transient species (e.g., enamine intermediates during cyclocondensation).
- Kinetic Studies : Monitor reaction progress via in situ IR to detect rate-limiting steps (e.g., imine formation).
- Computational Modeling : Transition-state analysis (Gaussian 09) reveals energy barriers for ring-closure steps .
Q. What crystallographic parameters are critical for determining space group assignments and unit cell reproducibility?
Methodological Answer:
- Unit Cell Validation : Match experimental parameters (a = 8.4075 Å, b = 26.6904 Å, c = 9.0559 Å, β = 111.027° ) with theoretical predictions (PLATON ADDSYM).
- Systematic Absences : Use SHELXL’s HKLF5 file to confirm space group (e.g., monoclinic P21/c) via reflection conditions (h0l: l=2n) .
- Twinned Crystal Analysis : Employ TWINABS for data integration in cases of non-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
